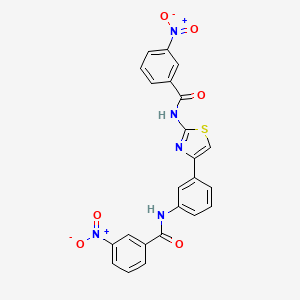

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide is a chemical compound with the linear formula C16H10N4O5S . It has a molecular weight of 370.346 .

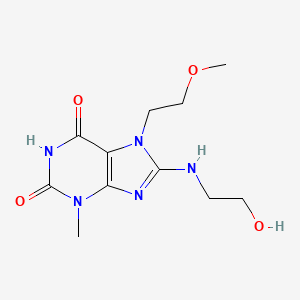

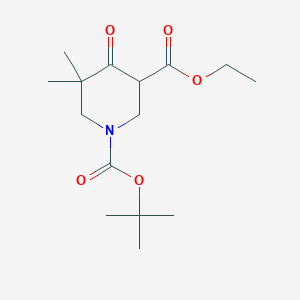

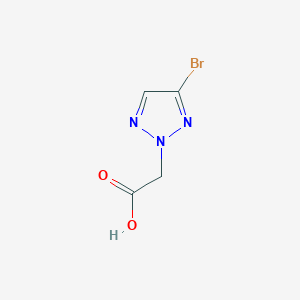

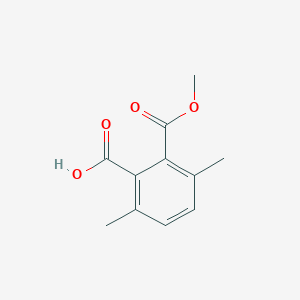

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . It also contains nitrobenzamido units and a phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 370.346 . More detailed properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Nitrobenzamide Derivatives Synthesis and Properties

Nitro derivatives of cyclic sulfoximides and related compounds have been synthesized, demonstrating the versatility of nitrobenzamide derivatives in chemical synthesis. These compounds exhibit significant properties, such as serving as intermediates in the synthesis of complex molecules or materials with unique characteristics. For instance, the synthesis of nitro derivatives of 1-R-1,2-benzoisothiazol-3-one 1-oxide showcases the chemical reactivity and potential applications of these derivatives in developing new materials or drugs (E. Serebryakov & S. Zlotin, 2002).

Corrosion Inhibition

Nitrophenyl benzamide derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research highlights the potential application of nitrobenzamide derivatives in protecting metals from corrosion, a critical aspect in industrial applications. The study demonstrates how electron-withdrawing groups, such as nitro groups, can influence the inhibition efficiency, providing insights into designing more effective corrosion inhibitors (Ankush Mishra et al., 2018).

Material Science and Polymer Development

Research into aromatic poly(sulfone sulfide amide imide)s introduces new types of soluble thermally stable polymers. This study showcases the application of nitrobenzamide derivatives in creating high-performance materials with excellent thermal stability and solubility properties. Such materials are crucial for various high-tech applications, including electronics and aerospace (S. Mehdipour‐Ataei & M. Hatami, 2007).

Luminescence Sensitization

The use of thiophenyl-derivatized nitrobenzoato antennas to sensitize Eu(III) and Tb(III) luminescence highlights another fascinating application of nitrobenzamide derivatives. This research could pave the way for developing new luminescent materials with potential applications in lighting, displays, and bioimaging. The study demonstrates the compounds' effectiveness in enhancing the luminescence of lanthanides, offering insights into designing more efficient light-emitting materials (Subha Viswanathan & A. Bettencourt-Dias, 2006).

properties

IUPAC Name |

3-nitro-N-[3-[2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N5O6S/c29-21(15-5-2-8-18(11-15)27(31)32)24-17-7-1-4-14(10-17)20-13-35-23(25-20)26-22(30)16-6-3-9-19(12-16)28(33)34/h1-13H,(H,24,29)(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFLSFKGBLHTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)

![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)

![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)

![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)

![methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate](/img/structure/B2992133.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)